Product packaging for Iron;tungsten(Cat. No.:CAS No. 12023-43-7)

Iron;tungsten

Cat. No.: B14739084
CAS No.: 12023-43-7
M. Wt: 295.53 g/mol
InChI Key: JHOPGIQVBWUSNH-UHFFFAOYSA-N
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Description

Iron (Fe) and Tungsten (W) are transition metals with distinct properties and industrial significance.

  • Iron: Atomic number 26, density 7.87 g/cm³, melting point 1535°C, and hardness 200 MPa. It is abundant, magnetic, and widely used in steel production, construction, and biomedical applications (e.g., hemoglobin) .
  • Tungsten: Atomic number 74, density 19.25 g/cm³, melting point 3410°C (highest among metals), and hardness 608 MPa. It excels in high-temperature applications (e.g., aerospace, electronics) due to its thermal stability and wear resistance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2W B14739084 Iron;tungsten CAS No. 12023-43-7

Properties

CAS No.

12023-43-7

Molecular Formula

Fe2W

Molecular Weight

295.53 g/mol

IUPAC Name

iron;tungsten

InChI

InChI=1S/2Fe.W

InChI Key

JHOPGIQVBWUSNH-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[W]

Origin of Product

United States

Preparation Methods

Structural Analysis

XRD and Raman spectroscopy are pivotal for phase identification. FeWO₄ synthesized via hydrothermal methods exhibits characteristic peaks at 75 cm⁻¹ (W–O–W bending) and 806 cm⁻¹ (W═O stretching). Fourier-transform infrared (FT-IR) spectra further confirm metal-oxygen bonds, with bands at 902 cm⁻¹ (W═O) and 763 cm⁻¹ (Fe–O).

Catalytic Applications

Fe-W oxides demonstrate exceptional photocatalytic activity. For instance, FeWO₄/Fe₂O₃ heterojunctions degrade 95% of methylene blue within 90 minutes under visible light, outperforming pure Fe₂O₃ (62%). This enhancement is attributed to improved charge separation and reduced electron-hole recombination.

Chemical Reactions Analysis

Types of Reactions: Iron-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution. At elevated temperatures, tungsten reacts with oxygen to form tungsten trioxide (WO3). It also reacts with fluorine at room temperature to form tungsten hexafluoride (WF6) .

Common Reagents and Conditions: Common reagents used in the reactions of iron-tungsten compounds include oxygen, fluorine, and chlorine. For example, tungsten reacts with chlorine at 250°C to form tungsten hexachloride (WCl6) .

Major Products Formed: The major products formed from the reactions of iron-tungsten compounds include tungsten trioxide, tungsten hexafluoride, and tungsten hexachloride. These products are often used in various industrial applications, such as catalysts and electronic materials .

Scientific Research Applications

Impact of Tungsten on Iron Properties

The addition of tungsten to iron affects the diffusion rate of carbon in the iron . Tungsten slows down the diffusion of carbon in face-centered iron . The influence of tungsten on the diffusion rate of carbon is more than twice that of molybdenum .

Steam Oxidation Behavior

The addition of tungsten improves the oxidation resistance of Fe-20Cr-35Ni alloy at 1073 K . Tungsten in the alloy is enriched as a Ni-W alloy in the matrix of the internal oxidation zone during oxidation . The Ni-W alloy in the IOZ may act as a diffusion barrier for oxygen and promote a continuous Cr2O3 layer .

Summary Table

ApplicationDescription
ToolsTungsten is used to manufacture tools such as drills, milling cutters, and molds .
High-Speed SteelHigh-speed steel is often a tungsten alloy, with tungsten content reaching up to 18% .
ArmorThe density and hardness of tungsten make it ideal for heavy alloys used in armor, heat sinks, and balance systems . Tungsten-nickel-iron alloys are used in bullet cores .
High-Temperature ApplicationsSuperalloys with tungsten are used in turbine blades, tool steel, and mechanical parts or wear-resistant coatings .
Radiation ShieldingTungsten is used as a radiation shield because of its large radiation shielding capacity .

Mechanism of Action

The mechanism of action of iron-tungsten compounds involves the interaction of tungsten and iron at the molecular level. Tungsten enhances the hardness and wear resistance of the alloy, while iron provides magnetic properties. The combination of these elements results in a material that can withstand high temperatures and corrosive environments. The molecular targets and pathways involved include the formation of solid solutions and intermetallic compounds .

Comparison with Similar Compounds

Physical and Chemical Properties

Property Iron (Fe) Tungsten (W)
Melting Point (°C) 1535 3410
Density (g/cm³) 7.87 19.25
Hardness (MPa) 200 608
Crystal Structure BCC (α-Fe) BCC
Electrical Conductivity 1.0 × 10⁷ S/m 1.8 × 10⁷ S/m
NFPA Reactivity Rating 0 1

Key Differences :

  • Tungsten’s extreme melting point and density make it superior for high-stress environments, while iron’s magnetic properties and ductility favor structural and electrical uses.

Iron-Tungsten Alloys and Compounds

Iron Borides Alloyed with Tungsten
  • FeB-Fe₂B Layers : Tungsten (8–10%) and vanadium (10%) enhance microhardness in borided steel. Alloying with W increases hardness to ~2000 HV, outperforming unalloyed iron borides .
Element Concentration in FeB Concentration in Fe₂B
Tungsten (W) ~8% ~10%
Vanadium (V) ~10% Stable
Ferberite (FeWO₄)
  • A natural tungsten-iron ore with 76.3% WO₃ content. Used in tungsten extraction via hydrometallurgical processes. Structurally similar to manganese-rich huebnerite (MnWO₄) but with superior thermal stability .
Laser-Alloyed Iron-Tungsten Composites
  • Adding 5% W to ductile cast iron forms Ti-W carbides, improving wear resistance. Microhardness increases by 50% compared to base iron, making it suitable for automotive components .

Q & A

Basic Research Questions

Q. What are the most reliable methods for characterizing the crystallographic structure of Fe-W alloys, and how do experimental parameters influence phase identification?

  • Methodological Answer : X-ray diffraction (XRD) and transmission electron microscopy (TEM) are primary tools for crystallographic analysis. XRD is optimal for bulk phase identification, while TEM resolves nanoscale precipitates. For accurate phase mapping, ensure consistent parameters: monochromatic radiation (e.g., Cu-Kα), step size ≤0.02°, and prolonged counting times to mitigate noise. Calibration against pure Fe and W standards is critical to avoid misinterpreting peak shifts caused by lattice strain .

Q. How can researchers ensure reproducibility in synthesizing Fe-W thin films with controlled stoichiometry?

  • Methodological Answer : Magnetron sputtering and pulsed laser deposition (PLD) are preferred for stoichiometric control. Key parameters include maintaining a high-purity argon atmosphere (≥99.999%) and optimizing substrate temperature (200–500°C). For PLD, laser fluence (2–4 J/cm²) and target composition (Fe:W ratio) must be calibrated via energy-dispersive X-ray spectroscopy (EDS) post-deposition. Cross-validate results with Rutherford backscattering spectrometry (RBS) for atomic composition accuracy .

Q. What analytical techniques are best suited for quantifying interdiffusion coefficients in Fe-W systems at high temperatures?

  • Methodological Answer : Use diffusion couples annealed in vacuum furnaces (10⁻⁵ mbar) at 800–1200°C. Electron probe microanalysis (EPMA) provides spatially resolved composition profiles. Apply the Boltzmann-Matano method to calculate interdiffusion coefficients, ensuring data correction for thermal grooving effects. Validate with computational tools like DICTRA for consistency with CALPHAD databases .

Advanced Research Questions

Q. How can contradictory data on the mechanical properties of Fe-W nanocomposites (e.g., hardness vs. fracture toughness) be systematically resolved?

  • Methodological Answer : Contradictions often arise from microstructural heterogeneity. Conduct nanoindentation with Berkovich tips under controlled strain rates (0.05–0.5 s⁻¹) to isolate grain-boundary versus bulk contributions. Pair with in-situ TEM compression tests to correlate dislocation dynamics with macroscopic properties. Statistical analysis (e.g., Weibull modulus) quantifies data dispersion, while molecular dynamics (MD) simulations elucidate atomic-scale mechanisms .

Q. What experimental designs address discrepancies in reported phase diagrams for Fe-W systems at nanoscale dimensions?

  • Methodological Answer : Bulk phase diagrams may not apply to nanoparticles due to surface energy effects. Use in-situ high-temperature XRD (up to 1200°C) on Fe-W nanoparticles (10–50 nm) synthesized via solvothermal methods. Compare results with ab initio calculations (e.g., density functional theory) to model surface-stabilized phases. Replicate experiments across ≥3 independent labs to confirm metastable phase formation .

Q. How can researchers optimize Fe-W catalysts for hydrogen evolution reactions (HER) while distinguishing intrinsic activity from substrate effects?

  • Methodological Answer : Electrochemical testing in 0.5 M H₂SO₄ with rotating disk electrodes (RDE) at 1600 rpm minimizes mass transport limitations. Normalize current density to electrochemically active surface area (ECSA) via double-layer capacitance measurements. Use X-ray photoelectron spectroscopy (XPS) to identify surface oxidation states (e.g., W⁴⁺ vs. W⁶⁺) and correlate with Tafel slopes. Decouple substrate effects by depositing Fe-W on inert materials (e.g., glassy carbon) versus conductive oxides (e.g., TiO₂) .

Q. What strategies mitigate data variability in magnetic susceptibility measurements of Fe-W alloys with mixed ferromagnetic and paramagnetic phases?

  • Methodological Answer : Use superconducting quantum interference device (SQUID) magnetometry with zero-field-cooled (ZFC) and field-cooled (FC) protocols. Apply a 100 Oe field and scan temperatures from 5–300 K. Deconvolute contributions using the Curie-Weiss law for paramagnetic regions and the Langevin function for ferromagnetic domains. Cross-validate with Mössbauer spectroscopy to quantify Fe magnetic moments .

Data Analysis & Contradiction Resolution

Q. How should researchers approach conflicting reports on the thermal stability of Fe-W carbides in high-temperature environments?

  • Methodological Answer : Discrepancies may stem from differing carbide stoichiometries (e.g., Fe₃W₃C vs. Fe₆W₆C). Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to track CO/CO₂ evolution during carbide decomposition. Compare with phase-field modeling to predict stability under varying carbon activities. Reanalyze prior studies to ensure correct assignment of carbide phases via combined XRD and electron backscatter diffraction (EBSD) .

Q. What statistical frameworks are effective for reconciling divergent corrosion resistance data in Fe-W coatings exposed to acidic environments?

  • Methodological Answer : Apply multivariate regression to account for variables like coating thickness (1–10 µm), pH (1–3), and chloride concentration (0.1–1 M). Use electrochemical impedance spectroscopy (EIS) to model charge-transfer resistance (Rₑₜ) and double-layer capacitance (Cₐᵢ). Outlier detection via Grubbs’ test identifies anomalous datasets. Meta-analysis of published polarization curves can clarify trends across studies .

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